molecular formula C19H28N2O5S B2675227 3-(cyclohexylsulfonyl)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide CAS No. 1797017-88-9

3-(cyclohexylsulfonyl)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide

Cat. No. B2675227
CAS RN: 1797017-88-9
M. Wt: 396.5
InChI Key: OKXDINLUFXELKH-UHFFFAOYSA-N
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Description

3-(cyclohexylsulfonyl)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of azetidine-1-carboxamide, which has been shown to exhibit a range of biological activities.

Scientific Research Applications

Enaminoketone Studies and Their Reactions

Research on enaminoketones, compounds with similarities to azetidine derivatives, has explored their chemical reactivity and potential applications in creating various chemical structures. Studies have shown that enaminoketones can undergo reactions like halogenation and fusion with isocyanates to yield carboxamides and thiocarboxamides, suggesting potential in synthetic chemistry for developing novel compounds with varied functional groups (Jirkovsky, 1974).

Photocyclization to Azetidine Derivatives

Another relevant study involves the photocyclization of N-formyl-N-methyl α,β-unsaturated amides to synthesize alkyl-substituted azetidine-2,4-diones, indicating a method for creating azetidine-based structures through irradiation, which may be applicable to derivatives like the compound (MaruyamaKazuhiro et al., 1980).

Aza-ortho-xylylenes in Organic Synthesis

Aza-ortho-xylylenes, similar to azetidine derivatives in terms of nitrogen-containing cycles, have been utilized as building blocks in organic synthesis, particularly in constructing heterocyclic systems. This demonstrates the potential of nitrogen-containing cycles in synthesizing complex molecular structures, potentially relevant to the applications of azetidine derivatives (Wojciechowski, 2001).

Electrophilic Aminations with Oxaziridines

The electrophilic amination process using oxaziridines presents a method for introducing nitrogen-containing groups into molecules, which could be relevant for modifying azetidine derivatives. Such reactions enable the synthesis of various nitrogen-containing compounds, highlighting the versatility of nitrogen manipulation in organic synthesis (Andreae & Schmitz, 1991).

properties

IUPAC Name

3-cyclohexylsulfonyl-N-[(3,4-dimethoxyphenyl)methyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5S/c1-25-17-9-8-14(10-18(17)26-2)11-20-19(22)21-12-16(13-21)27(23,24)15-6-4-3-5-7-15/h8-10,15-16H,3-7,11-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXDINLUFXELKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CC(C2)S(=O)(=O)C3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(cyclohexylsulfonyl)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide

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